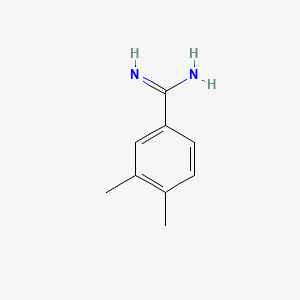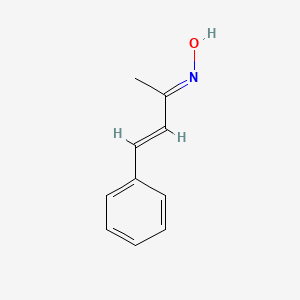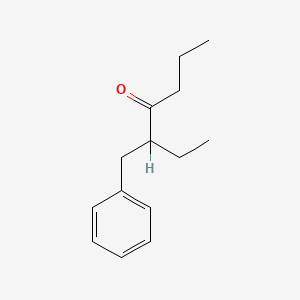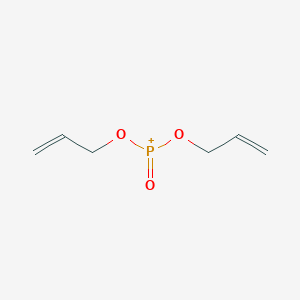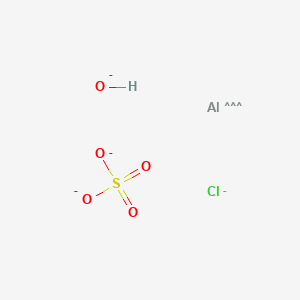
(S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate
Overview
Description
(S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate is a chiral isocyanate compound characterized by the presence of a 4-chlorophenyl group attached to an ethyl isocyanate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate typically involves the reaction of (S)-(-)-1-(4-Chlorophenyl)ethylamine with phosgene (carbonyl dichloride). The reaction proceeds as follows:
(S)-(-)-1-(4-Chlorophenyl)ethylamine+Phosgene→(S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate+Hydrogen chloride
This reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of phosgene and isocyanate. The reaction is exothermic and requires careful control of temperature and phosgene addition rate to ensure safety and high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance safety and efficiency. The use of phosgene substitutes, such as diphosgene or triphosgene, can also be considered to mitigate the hazards associated with phosgene handling.
Chemical Reactions Analysis
Types of Reactions: (S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as water, alcohols, and amines.
Hydrolysis: Forms carbamic acid, which decomposes to an amine and carbon dioxide.
Alcohol Reaction: Forms carbamates (urethanes) when reacted with alcohols.
Amine Reaction: Forms substituted ureas when reacted with primary or secondary amines.
Common Reagents and Conditions:
Water: Hydrolysis to form carbamic acid.
Alcohols: Catalyzed by tertiary amines or metal salts to form carbamates.
Amines: Forms substituted ureas under mild conditions.
Major Products:
Carbamic Acid: Decomposes to amine and carbon dioxide.
Carbamates (Urethanes): Formed from reaction with alcohols.
Substituted Ureas: Formed from reaction with amines.
Scientific Research Applications
(S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate is utilized in various scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Pharmaceutical Research: Employed in the synthesis of chiral intermediates for drug development.
Material Science: Utilized in the preparation of polymers and coatings with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of (S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate involves its reactivity towards nucleophiles. The isocyanate group (N=C=O) is highly electrophilic and readily reacts with nucleophilic species, leading to the formation of various derivatives such as carbamates and ureas. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Phenyl isocyanate: Lacks the chiral center and 4-chloro substituent.
4-Chlorophenyl isocyanate: Lacks the chiral ethyl group.
®-(+)-1-(4-Chlorophenyl)ethyl isocyanate: Enantiomer of (S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate.
Uniqueness: this compound is unique due to its chiral nature and the presence of both the 4-chlorophenyl and ethyl isocyanate groups
Properties
IUPAC Name |
1-chloro-4-[(1S)-1-isocyanatoethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGZWQDRYKKTOB-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Cl)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426968 | |
| Record name | (S)-(-)-1-(4-CHLOROPHENYL)ETHYL ISOCYANATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
745783-72-6 | |
| Record name | 1-Chloro-4-[(1S)-1-isocyanatoethyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=745783-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-(-)-1-(4-CHLOROPHENYL)ETHYL ISOCYANATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







